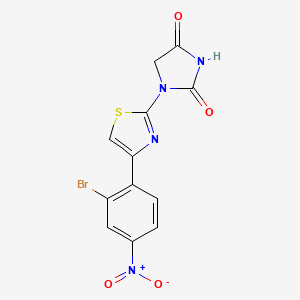
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin is a complex organic compound featuring a thiazole ring substituted with a bromo-nitrophenyl group and a hydantoin moiety
准备方法
The synthesis of 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitrophenyl thiazole, followed by the introduction of the hydantoin group through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
化学反应分析
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions vary, but they generally include specific temperatures, solvents, and catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin can be compared with similar compounds such as:
4-(2-Bromo-4-nitrophenyl)morpholine: This compound shares the bromo-nitrophenyl group but has a morpholine ring instead of a thiazole and hydantoin moiety.
2-Bromo-4-nitrophenol: Similar in having the bromo-nitrophenyl group, but lacks the thiazole and hydantoin structures. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the other compounds.
属性
CAS 编号 |
78140-10-0 |
|---|---|
分子式 |
C12H7BrN4O4S |
分子量 |
383.18 g/mol |
IUPAC 名称 |
1-[4-(2-bromo-4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H7BrN4O4S/c13-8-3-6(17(20)21)1-2-7(8)9-5-22-12(14-9)16-4-10(18)15-11(16)19/h1-3,5H,4H2,(H,15,18,19) |
InChI 键 |
VNWYXQHZACIPIZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=C(C=C(C=C3)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)


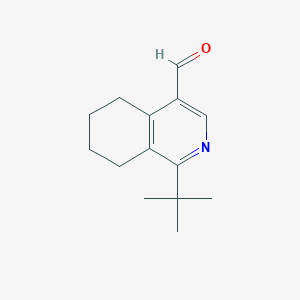
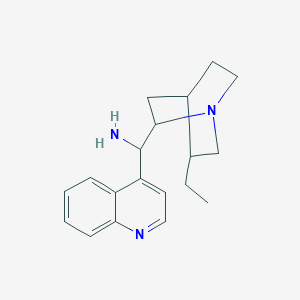
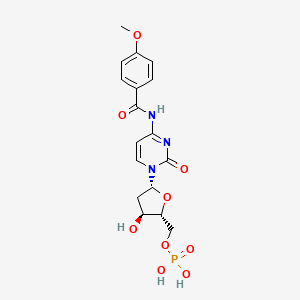
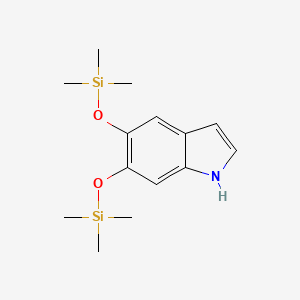
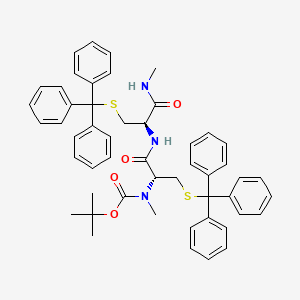
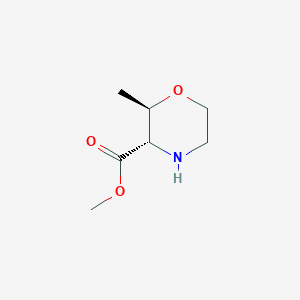
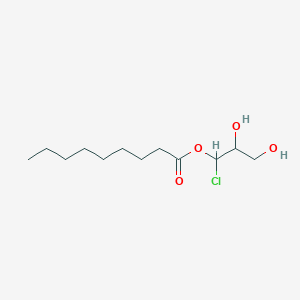
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
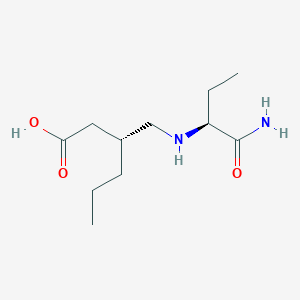
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
